molecular formula C14H16F2O2 B8750942 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8750942
M. Wt: 254.27 g/mol
InChI Key: SDOWJHIUOMEXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H16F2O2 and its molecular weight is 254.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

Molecular Formula

C14H16F2O2

Molecular Weight

254.27 g/mol

IUPAC Name

8-(3,5-difluorophenyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H16F2O2/c15-12-7-11(8-13(16)9-12)10-1-3-14(4-2-10)17-5-6-18-14/h7-10H,1-6H2

InChI Key

SDOWJHIUOMEXTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC(=CC(=C3)F)F)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard reagent prepared from dried magnesium and 50 g (0.26 mol) of 1-bromo-3,5-diflorobenzene in THF was added dropwide at room temperature to a solution of 34 g (0.22 mol) of cyclohexanedion monoethylene ketal in 500 ml of THF and the mixture was stirred for 5 hours. The reaction solution was added to 500 ml of a saturated ammonium chloride and the mixture was stirred. The reaction product was extracted with ether. The extract was dried over magnesium sulfate and the solvent was distilled off. The residue and 2 g of p-toluenesulfonic acid were added to 300 ml of toluene, and the mixture was refluxed for 3 hours, while removing the produced water using Dean-Stark. The reaction solution was washed successively with water, a saturated aqueous sodium carbonate and water, dried over magnesium sulfate, and then the solvent was distilled off. The residue was purified by column chromatography on silica gel (eluting solvent: heptane/ethyl acetate=3/1), and the solvent was distilled off under reduced pressure. The residue thus obtained was hydrogenated in ethanol in the presence of 2 g of 5% palladium/carbon. The catalyst was filtered off and then the solvent was distilled off to afford 31 g (0.12 mol) of 4-(3,5-difluorophenyl)-cyclohexanone mono-ethylene ketal.
[Compound]
Name
Grignard reagent
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reactant
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reactant
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50 g
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34 g
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500 mL
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500 mL
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reactant
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2 g
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